Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Vue d'ensemble

Description

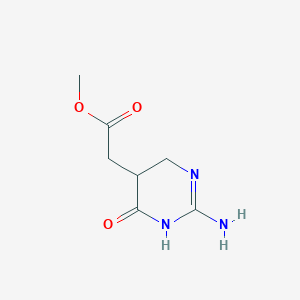

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an amino group, a keto group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction

Activité Biologique

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring fused with an amino group and a keto group, has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate |

| Molecular Formula | C7H11N3O3 |

| Molecular Weight | 185.18 g/mol |

| CAS Number | 1114595-91-3 |

| Canonical SMILES | COC(=O)CC1CN=C(NC1=O)N |

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. It has been studied for its effects on various bacterial strains and fungi. A study highlighted its potential against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MIC) that suggest effectiveness against drug-resistant strains .

Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. It is hypothesized that it binds to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity. This mechanism could be beneficial in developing treatments for diseases where enzyme modulation is critical .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate pathways associated with inflammation by influencing nitric oxide synthase activity. This modulation can lead to reduced inflammation markers in various biological assays .

The mechanism of action involves the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. The binding affinity to these targets can alter cellular processes:

- Enzyme Interaction : Inhibits specific enzymes by occupying their active sites.

- Receptor Modulation : Acts as an agonist or antagonist at various receptors influencing signal transduction pathways.

- Antioxidant Activity : May enhance cellular antioxidant defenses by modulating oxidative stress responses.

Study on Antitubercular Activity

A notable study investigated the antitubercular activity of this compound against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound exhibited significant activity with MIC values ranging from 4 to 32 µg/mL against susceptible strains and 16 to 64 µg/mL against resistant strains .

In Vivo Studies

In vivo studies have also been conducted to evaluate the anti-inflammatory effects of this compound in animal models. These studies reported a reduction in inflammation markers and improved recovery times in treated subjects compared to controls .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the methyl ester group could enhance antibacterial efficacy against resistant strains of Staphylococcus aureus .

Antiviral Activity

Recent investigations have also highlighted the compound's potential as an antiviral agent . The mechanism involves inhibition of viral replication processes.

- Case Study : Research conducted at a university laboratory showed that this compound inhibited the replication of certain RNA viruses in vitro . This suggests a promising avenue for further drug development.

Agricultural Applications

The compound is being explored for its use as a plant growth regulator . Initial studies suggest that it may enhance growth rates and resistance to pathogens in crops.

- Case Study : Trials conducted on tomato plants indicated that application of this compound resulted in increased yield and improved disease resistance compared to control groups .

Material Science

In material science, the compound's unique chemical properties are being investigated for use in developing new materials with enhanced durability and resistance to environmental factors.

Propriétés

IUPAC Name |

methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGWHEDDHDXCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.